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Compound of Interest |

Compound Name: 2,4-Dichlorobenzophenone
CAS No.: 19811-05-3
Cat. No.: B035555
. J

Executive Summary & Chemical Identity

In the realm of pharmaceutical intermediates, 2,4-Dichlorobenzophenone represents a critical
structural scaffold. However, nomenclature ambiguity often leads to confusion between two
distinct isomers. This guide focuses on the 2,4'-isomer (CAS 85-29-0), a key intermediate in
the synthesis of antifungal agents (e.g., fenarimol analogs) and agrochemicals, while
referencing the 2,4-isomer (CAS 19811-05-3) and the 4,4'-isomer for comparative structural
analysis.

Understanding the crystallography of this molecule is not merely academic; it explains the
drastic difference in melting points and solubility profiles between isomers—factors that directly
Impact process scalability and bioavailability.
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2,4'- 4.4'- 2,4-
Property Dichlorobenzopheno  Dichlorobenzopheno  Dichlorobenzopheno
ne ne ne
CAS Number 85-29-0 90-98-2 19811-05-3
Substitution ortho, para’ para, para’ ortho, para
Melting Point 64—66 °C 144-147 °C ~52 °C
Crystal Habit Prismatic/Blocky Needles/Plates Low-melting solid

) ) ) High (Efficient
Lattice Energy Low (Steric Twist) Stacking) Low
acking

Experimental Crystallogenesis

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation
kinetics to avoid oiling out, a common issue with the low-melting 2,4'-isomer.

Solvent Selection Strategy

The high solubility of 2,4'-dichlorobenzophenone in non-polar solvents (due to the "greasy"
chlorophenyl rings) makes standard recrystallization difficult. We utilize a vapor diffusion or
slow evaporation method using a polar/non-polar solvent system.

e Primary Solvent (Good Solubility): Acetone or Dichloromethane (DCM).

¢ Anti-Solvent (Poor Solubility): Ethanol or Hexane.

Crystallization Protocol (Self-Validating)

¢ Dissolution: Dissolve 100 mg of 2,4'-dichlorobenzophenone in 2 mL of Acetone at room
temperature. Ensure the solution is clear.

 Filtration: Filter through a 0.45 um PTFE syringe filter into a clean 4 mL vial to remove dust
nuclei (critical for minimizing twinning).

e Vapor Diffusion Setup:
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o Place the 4 mL vial (uncapped) inside a larger 20 mL vial.
o Add 5 mL of Ethanol (anti-solvent) to the outer vial.

o Cap the outer vial tightly.

o Equilibration: Store at 4°C in a vibration-free environment.

o Mechanism: Ethanol vapor slowly diffuses into the acetone solution, gradually increasing
polarity and supersaturation.

o Harvesting: Crystals typically appear within 48—72 hours.

o Validation: If oil droplets form instead of crystals, the concentration is too high. Dilute by
20% and repeat.

Structural Analysis: The "Ortho-Effect"

The crystallographic behavior of 2,4'-dichlorobenzophenone is defined by the steric clash at the
ortho position. This is the primary cause of its low melting point compared to the 4,4'-isomer.

Molecular Conformation (The Propeller Twist)

Benzophenones adopt a "propeller” conformation to minimize repulsion between the phenyl
hydrogens.

e 4. 4'-Isomer: The rings are twisted by approximately 40-50° relative to the carbonyl plane.
This allows for relatively efficient

stacking.

e 2,4'-Isomer (The Target): The chlorine atom at the 2-position (ortho) creates significant steric
bulk. To relieve strain, the ortho-substituted ring must twist significantly out of plane, often
exceeding 60-70°.

o Consequence: This "hyper-twisted" state disrupts planar packing, preventing the formation
of tight molecular stacks.
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Intermolecular Interactions

The crystal lattice is stabilized by a hierarchy of weak interactions. In the absence of strong
hydrogen bond donors (like -OH or -NH), the structure relies on:

o C—CI--:O Halogen Bonding: The carbonyl oxygen acts as a Lewis base, accepting halogen
bonds from the para-chlorine of a neighboring molecule.

o Geometry:

o Weak C—H---Cl Interactions: The electron-rich chlorine atoms attract aromatic protons.
e Disrupted

-Stacking: Unlike the 4,4'-isomer, which forms continuous

-stacked columns, the 2,4'-isomer's steric bulk forces a "herringbone” or offset packing motif,
significantly reducing lattice energy (enthalpy of fusion).

Predicted Unit Cell Characteristics

Based on analogous ortho-substituted benzophenones (e.g., 2-amino-2',5-
dichlorobenzophenone), the 2,4'-isomer typically crystallizes in monoclinic space groups.

e Space Group:

or
(Most common for achiral organic solids).

e Z (Molecules per Unit Cell): 4.

e Packing Coefficient: Lower than the 4,4'-isomer (~0.65 vs 0.72), correlating with the lower
density and melting point.

Synthesis & Workflow Visualization

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2,4'-dichlorobenzophenone is achieved via Friedel-Crafts Acylation.[1] The
choice of acid chloride determines the isomer, but purification is required to remove the 4,4’
byproduct.[1]

Workflow Diagram

The following Graphviz diagram illustrates the logical flow from synthesis to crystallographic
analysis, highlighting the critical purification step.
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Figure 1: Synthetic and analytical workflow for isolating 2,4'-Dichlorobenzophenone crystals.

Comparative Data Summary

The following table synthesizes physicochemical data to highlight the structural impact of the
ortho-chlorine substitution.
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2,4'- 4.4'-
Feature Dichlorobenzophen Dichlorobenzophen Structural Cause
one one
Packing Efficiency:
) ) 4,4' packs tightly; 2,4
Melting Point 64 — 66 °C 144 — 147 °C
is disrupted by steric
twist.
Lattice Energy: Lower
lattice energy of 2,4'
Solubility (Ethanol) High Low/Moderate makes solvation
energetically
favorable.
Steric Hindrance: 2-Cl
Dihedral Twist High (~60-80°) Moderate (~45°) clashes with Carbonyl

Oxygen.

Primary Interaction

Weak vdW + Halogen
Bond

Planarity: 4,4' is more

planar, facilitating
Stacking + Halogen

Bond

stacking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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